molecular formula C17H24N2O3 B3004253 Tert-butyl 4-benzamidopiperidine-1-carboxylate CAS No. 955050-02-9

Tert-butyl 4-benzamidopiperidine-1-carboxylate

Cat. No.: B3004253
CAS No.: 955050-02-9
M. Wt: 304.39
InChI Key: GKUKEOSCMFYAEK-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzamidopiperidine-1-carboxylate (CAS 955050-02-9) is a chemical intermediate belonging to the pharmaceutically relevant 4-aminopiperidine class of compounds . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of novel antifungal agents. Research into structurally similar 4-aminopiperidines has demonstrated their signifcant value as a novel chemotype with remarkable growth-inhibiting activity against clinically relevant fungal pathogens, including Aspergillus and Candida species . The 4-aminopiperidine core is considered a key pharmacophore, with studies indicating that fine-tuning the substituents on the piperidine nitrogen and the 4-amino group allows for the optimization of antifungal potency . Compounds within this class are proposed to act by inhibiting critical enzymes in the post-squalene pathway of ergosterol biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase, thereby disrupting the formation of the fungal cell membrane . As a benzamide-substituted derivative, this compound serves as a versatile building block for researchers exploring these structure-activity relationships and synthesizing new potential therapeutics. This product is intended for research purposes as a chemical reference standard or synthetic intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-benzamidopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-14(10-12-19)18-15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUKEOSCMFYAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzamidopiperidine-1-carboxylate typically involves the reaction of 4-benzamidopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzamidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-benzamidopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound A : tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
  • Structure: Replaces the benzamide with a 3-chloro-2-nitroanilino group.
  • Synthesis: Prepared via nucleophilic aromatic substitution between 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate .
  • Key Differences : The nitro and chloro groups increase electrophilicity, making this compound more reactive in subsequent reduction or cyclization steps compared to the benzamide derivative .
Compound B : tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
  • Structure : Substitutes benzamide with a 4-methylbenzoyl group.
  • Impact: The methyl group enhances lipophilicity (logP ~2.8 vs.
Compound C : tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
  • Structure : Features a guanidine group instead of benzamide.
  • Properties : The guanidine moiety increases basicity (pKa ~13) and enables strong hydrogen-bonding interactions, relevant for enzyme inhibition (e.g., serine proteases) .

Physicochemical and Spectral Comparisons

Compound Substituent IR (C=O stretches, cm⁻¹) 13C NMR (δ, ppm) HRMS [M+H⁺]
Compound 13 Benzamide 1631, 1612 156.5, 166.2 323.1606
Compound A 3-Chloro-2-nitroanilino 1530 (NO₂) 154.8 (Boc), 148.2 (NO₂) 398.1021 (calc)
Compound B 4-Methylbenzoyl 1645 156.3, 168.1 309.1742
Compound C Guanidine 1675 (guanidine C=N) 157.1 (Boc), 158.9 (guanidine) 291.1910

Biological Activity

Tert-butyl 4-benzamidopiperidine-1-carboxylate (referred to as M4 ) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Molecular Structure:

  • Chemical Formula: C_{15}H_{22}N_{2}O_{2}
  • Molecular Weight: 262.35 g/mol
  • CAS Number: [1211568-27-2]

Physical Appearance:

  • Typically appears as a white to light yellow powder.

1. Inhibition of Enzymatic Activity:
M4 has been shown to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease:

  • β-secretase (BACE1) : M4 exhibits an IC50 value of 15.4 nM, indicating potent inhibition of this enzyme, which is crucial for the cleavage of amyloid precursor protein (APP) and subsequent amyloid beta (Aβ) formation.
  • Acetylcholinesterase (AChE) : The compound also demonstrates inhibitory activity with a Ki value of 0.17 μM, which may contribute to its neuroprotective effects by increasing acetylcholine levels in the brain .

2. Protection Against Aβ-Induced Toxicity:
In vitro studies have demonstrated that M4 can protect astrocytes from Aβ-induced cell death. When astrocytes were exposed to Aβ_1-42, cell viability dropped significantly; however, co-treatment with M4 improved cell viability to approximately 63% compared to 44% in cells treated with Aβ alone . This suggests a protective mechanism against oxidative stress and inflammatory responses induced by Aβ aggregates.

In Vitro Studies

  • Cell Viability Assays : M4 treatment resulted in a significant increase in astrocyte viability when exposed to Aβ_1-42, indicating its potential as a neuroprotective agent.
  • Reactive Oxygen Species (ROS) Measurement : M4 reduced ROS production in astrocytes treated with Aβ_1-42, suggesting an antioxidant effect that mitigates oxidative stress .

In Vivo Studies

In animal models, M4 was evaluated for its ability to prevent cognitive decline associated with AD-like symptoms induced by scopolamine. Although M4 showed a trend towards reducing Aβ levels and β-secretase activity, these effects were not statistically significant compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and pharmacokinetics in vivo.

Case Studies and Research Findings

StudyFindings
In Vitro Study on AstrocytesM4 showed 100% cell viability at 100 μM without cytotoxic effects; improved viability against Aβ toxicity .
Enzymatic InhibitionIC50 for β-secretase was determined at 15.4 nM; Ki for AChE was found to be 0.17 μM .
In Vivo ModelNo significant difference in cognitive improvement compared to galantamine; further studies needed on bioavailability .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalysts : Base catalysts (e.g., DIEA) improve reaction kinetics.
  • Temperature : Room temperature minimizes side reactions (e.g., Boc deprotection).

Q. Yield Optimization :

StepYield RangeKey Factors
Boc Protection70–85%Anhydrous conditions, stoichiometric base
Amide Coupling60–75%Excess coupling agent, inert atmosphere

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:
Primary Techniques :

X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement). Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl δ ~1.4 ppm) and carbonyl signals (δ ~165–170 ppm).
  • 2D NMR (COSY, HSQC) : Confirms piperidine ring connectivity and benzamide substitution patterns.

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₄N₂O₃: 305.18 g/mol).

Validation : Cross-referencing crystallographic data with spectroscopic results ensures structural accuracy .

Advanced: How does the tert-butyl group influence the compound’s conformational stability in solution versus solid state?

Methodological Answer:
Solid-State Analysis :

  • Crystallography : The tert-butyl group adopts an axial or equatorial position depending on packing forces. For example, in saturated six-membered rings, low-temperature NMR and DFT calculations reveal axial preference in solution due to steric effects, while crystallography may show equatorial positioning stabilized by lattice energy .

Q. Solution Dynamics :

  • VT-NMR : Variable-temperature NMR (e.g., –80°C to 25°C) captures conformational flipping.
  • DFT with Explicit Solvent : Accurately models solvation effects, explaining deviations from crystallographic data .

Key Insight : Crystallization-driven conformational anchoring may not reflect solution behavior, necessitating complementary techniques.

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:
Experimental Design :

Thermogravimetric Analysis (TGA) : Determines decomposition onset (typically >150°C for Boc-protected compounds).

pH Stability Studies :

  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, generating piperidine intermediates.
  • Basic Conditions (pH >10) : Amide hydrolysis observed, requiring inert storage (argon, –20°C) .

Q. Stability Data :

ConditionHalf-Life (25°C)Degradation Pathway
pH 2.0<1 hourBoc cleavage
pH 7.4>30 daysStable
pH 10.0~48 hoursAmide hydrolysis

Storage Recommendations : Dark, anhydrous environments at –20°C with desiccants .

Advanced: How does this compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:
Target Identification :

  • Molecular Docking : Screens against receptor libraries (e.g., GPCRs, kinases) using software like AutoDock.
  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) in real-time .

Q. Validation Assays :

Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., trypsin-like proteases).

Cellular Uptake : Radiolabeled (³H or ¹⁴C) compound tracks intracellular accumulation.

Mutagenicity Screening : Ames test to rule out genotoxicity, critical for preclinical studies .

Case Study : Analogous piperidine-carboxylates show µ-opioid receptor modulation (Ki ~50 nM), suggesting potential pharmacological utility .

Advanced: What computational methods best predict the hydrogen-bonding patterns and crystal packing of this compound?

Methodological Answer:
Graph Set Analysis :

  • Etter’s Rules : Classifies hydrogen bonds (e.g., D–H···A motifs) using graph theory. For tert-butyl derivatives, C=O···H–N interactions dominate .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., π-stacking of benzamide rings) .

Q. Software Tools :

  • Mercury (CCDC) : Visualizes packing motifs.
  • SHELXD : Solves crystal structures from diffraction data, validated via R-factor convergence (<5%) .

Example : Piperidine rings often form chair conformations stabilized by intramolecular H-bonds between amide and carboxylate groups .

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